molecular formula C18H27ClN2O2 B2707173 N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride CAS No. 2418718-36-0

N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride

Cat. No.: B2707173
CAS No.: 2418718-36-0
M. Wt: 338.88
InChI Key: QGIIBTKEPKLMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylamine moiety with an indene carboxamide framework, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexanol, undergoes a series of reactions to introduce the amino group at the desired position. This can be achieved through reductive amination or other suitable methods.

    Indene Carboxamide Formation: The indene carboxamide core is synthesized through a Friedel-Crafts acylation reaction, where an indene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the aminocyclohexyl intermediate with the indene carboxamide core. This is typically done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminocyclohexyl)acetamide: Similar in structure but lacks the indene carboxamide moiety.

    4,4’-Methylenebis(cyclohexylamine): Contains two cyclohexylamine groups but lacks the indene and methoxy functionalities.

Uniqueness

N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is unique due to its combination of a cyclohexylamine moiety with an indene carboxamide framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-20(14-9-7-13(19)8-10-14)18(21)15-11-6-12-4-3-5-16(22-2)17(12)15;/h3-5,13-15H,6-11,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIIBTKEPKLMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)C2CCC3=C2C(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.